molecular formula C13H18N2O3S2 B4691729 1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No. B4691729
M. Wt: 314.4 g/mol
InChI Key: SOFSALUSSOGSRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the pharmaceutical industry. This compound belongs to the class of piperazine derivatives and has shown promising results in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function. It has also been found to inhibit the activity of monoamine oxidase, which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters, which are essential for the regulation of mood and behavior.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been found to increase the levels of neurotransmitters such as dopamine and serotonin, which are essential for the regulation of mood and behavior. It has also been found to increase the levels of acetylcholine, which is essential for cognitive function. In addition, it has been found to have anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is that it has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. Another advantage is that it has a well-defined chemical structure, which makes it easy to synthesize and purify. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological properties. Another limitation is that it may have side effects that need to be carefully evaluated.

Future Directions

There are several future directions for the scientific research of 1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine. One of the directions is to further investigate its mechanism of action to optimize its pharmacological properties. Another direction is to evaluate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it may be useful to investigate its potential applications in the treatment of cancer and viral infections. Furthermore, it may be useful to investigate its potential applications in the field of nanotechnology, as it has been found to have potential as a drug delivery system.

Scientific Research Applications

1-[(2-methylcyclopropyl)carbonyl]-4-(2-thienylsulfonyl)piperazine has been studied extensively for its potential applications in the pharmaceutical industry. It has been found to possess a wide range of pharmacological activities such as antitumor, antiviral, anti-inflammatory, and analgesic properties. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(2-methylcyclopropyl)-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-10-9-11(10)13(16)14-4-6-15(7-5-14)20(17,18)12-3-2-8-19-12/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOFSALUSSOGSRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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